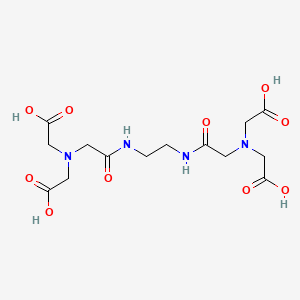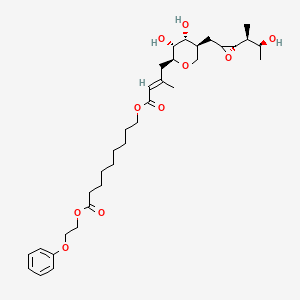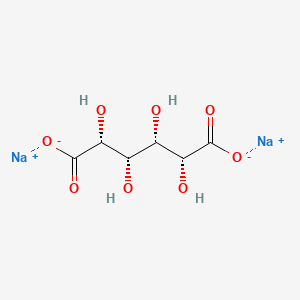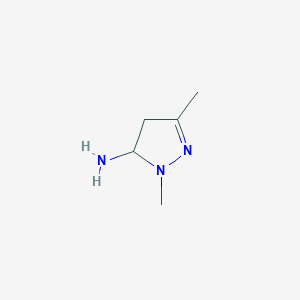
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrous amide group attached to a 5,5-diethoxypentyl chain, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Diethoxypentyl)-N-methylnitrous Amide typically involves the reaction of 5,5-diethoxypentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
5,5-Diethoxypentylamine+Nitrous Acid→N-(5,5-Diethoxypentyl)-N-methylnitrous Amide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds and oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted amides and related compounds.
Scientific Research Applications
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5,5-Diethoxypentyl)-N-methylnitrous Amide exerts its effects involves interactions with specific molecular targets. The nitrous amide group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-Dimethoxypentyl)-N-methylnitrous Amide
- N-(5,5-Diethoxypentyl)-N-ethylnitrous Amide
- N-(5,5-Diethoxypentyl)-N-methylcarbamic Amide
Uniqueness
N-(5,5-Diethoxypentyl)-N-methylnitrous Amide stands out due to its specific structural features, which impart unique reactivity and potential applications. The presence of the 5,5-diethoxypentyl chain and the nitrous amide group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(5,5-diethoxypentyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H22N2O3/c1-4-14-10(15-5-2)8-6-7-9-12(3)11-13/h10H,4-9H2,1-3H3 |
InChI Key |
MPGOWRXTBMUWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCN(C)N=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


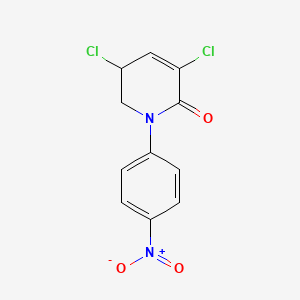
![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
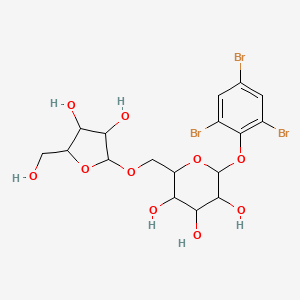
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
